molecular formula C12H10N4S2 B14058870 N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide

N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide

Cat. No.: B14058870
M. Wt: 274.4 g/mol
InChI Key: AJVYWPXCDQCOEU-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide is a heterocyclic compound that features both a benzothiazole and an imidazole ring. These structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide typically involves the reaction of 2-amino-6-methylbenzothiazole with imidazole-1-carbothioamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. These methods are optimized for yield and purity, often using advanced techniques like microwave irradiation or one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, triethylamine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation . Molecular docking studies have shown that the compound can bind to protein receptors, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide stands out due to its unique combination of benzothiazole and imidazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C12H10N4S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)imidazole-1-carbothioamide

InChI

InChI=1S/C12H10N4S2/c1-8-2-3-9-10(6-8)18-11(14-9)15-12(17)16-5-4-13-7-16/h2-7H,1H3,(H,14,15,17)

InChI Key

AJVYWPXCDQCOEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=S)N3C=CN=C3

Origin of Product

United States

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